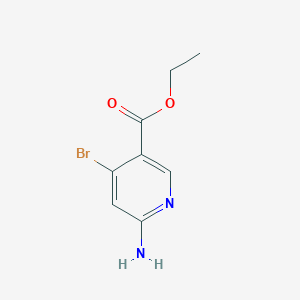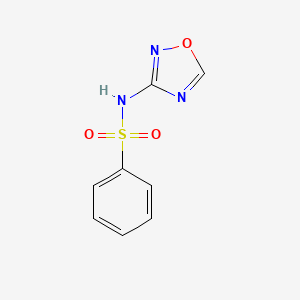
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide: is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-amino-1,2,4-oxadiazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reaction conditions involving bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the oxadiazole ring .
Aplicaciones Científicas De Investigación
Chemistry: N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown promise as an antimicrobial and antitubercular agent. It has been studied for its ability to inhibit the growth of various bacterial strains, including drug-resistant ones .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide involves multiple pathways. It has been shown to inhibit bacterial growth by targeting essential proteins and enzymes involved in cell wall synthesis and DNA replication . Additionally, it can depolarize bacterial membranes and interfere with iron metabolism, leading to bacterial cell death .
Comparación Con Compuestos Similares
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds share a similar oxadiazole ring structure but differ in the position of the nitrogen atoms. .
1,2,5-oxadiazoles: Another class of oxadiazoles with different nitrogen atom positions, known for their use in energetic materials.
Uniqueness: N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C8H7N3O3S |
|---|---|
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N3O3S/c12-15(13,7-4-2-1-3-5-7)11-8-9-6-14-10-8/h1-6H,(H,10,11) |
Clave InChI |
RAXADWITVAHLAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=NOC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)



![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)
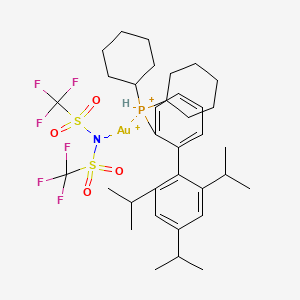
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

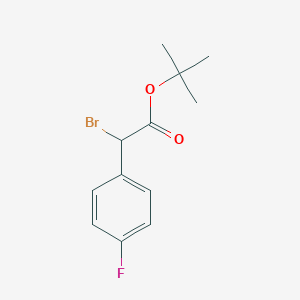
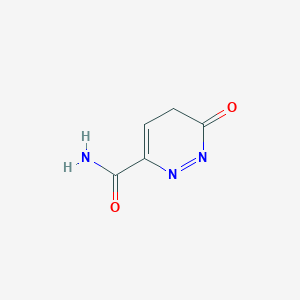


![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
